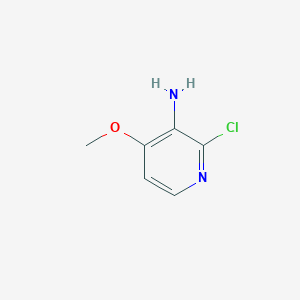

2-Chloro-4-methoxypyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRJJULDLVGSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578348 | |

| Record name | 2-Chloro-4-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173435-34-2 | |

| Record name | 2-Chloro-4-methoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173435-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-methoxypyridin-3-amine CAS number 173435-34-2

An In-Depth Technical Guide to 2-Chloro-4-methoxypyridin-3-amine (CAS: 173435-34-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key building block for professionals in pharmaceutical research and development. We will delve into its chemical identity, structural significance, reactivity, and strategic applications in medicinal chemistry, supported by practical handling protocols.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridine derivative recognized for its utility as a versatile scaffold in the synthesis of complex organic molecules.[1][2] The unique arrangement of its functional groups—a chloro atom, an amino group, and a methoxy group on the pyridine core—offers multiple reaction sites, making it a valuable precursor for creating diverse chemical libraries and active pharmaceutical ingredients (APIs).[3]

The chloro and methoxy groups, in particular, are well-regarded in drug discovery for their ability to modulate a compound's electronic properties, membrane permeability, and metabolic stability, often leading to significant improvements in potency and pharmacokinetic profiles.[4][5]

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 173435-34-2 | [1][2][6] |

| Molecular Formula | C₆H₇ClN₂O | [1][2][7] |

| Molecular Weight | 158.59 g/mol | [1][8] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [9] |

| InChI | InChI=1S/C6H7ClN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | [2][7] |

| InChIKey | WFRJJULDLVGSNR-UHFFFAOYSA-N | [2][7] |

| SMILES | COC1=C(C(=NC=C1)Cl)N | [7] |

| Synonyms | 3-Amino-2-chloro-4-methoxypridine, 2-Chloro-4-methoxy-pyridin-3-ylamine | [1][2] |

Reactivity Profile and Strategic Applications in Synthesis

The synthetic value of this compound stems from the distinct reactivity of its substituents. The chlorine atom at the 2-position is a competent leaving group, making the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This site is commonly targeted for carbon-carbon and carbon-heteroatom bond formation, such as in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions.

The primary amine at the 3-position serves as a versatile nucleophile or can be readily converted into other functional groups. It is an ideal handle for amide bond formation, sulfonylation, or alkylation to build out molecular complexity. The methoxy group at the 4-position is a key modulator of the pyridine ring's electronics, influencing the regioselectivity of further reactions. In some synthetic strategies, methoxypyridines can also function as masked pyridones, which can be unmasked in later steps.[10]

This multi-functional nature allows for a logical and stepwise approach to constructing complex target molecules, a critical advantage in multi-step drug synthesis campaigns.

Figure 1: Key reaction pathways for this compound.

Illustrative Synthetic Workflow: A Conceptual Protocol

While the precise, scaled manufacturing process for 173435-34-2 is proprietary, a general synthesis can be conceptualized based on established pyridine chemistry, such as methods used for structurally similar compounds like 2-chloro-3-amino-4-methylpyridine.[11][12][13] The workflow often involves constructing the substituted pyridine ring followed by functional group interconversions.

Conceptual Step-by-Step Synthesis:

-

Ring Formation: A common strategy involves the condensation and cyclization of acyclic precursors. For instance, a reaction analogous to the Knoevenagel condensation followed by acid-catalyzed cyclization can form a substituted pyridone core.

-

Chlorination: The pyridone intermediate is then chlorinated, typically using potent agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to install the chlorine atom at the 2-position.[12]

-

Nitration/Reduction or Amination: An amino group is introduced at the 3-position. This can be achieved through a nitration step followed by reduction, or through other amination protocols. The directing effects of the existing substituents are critical for achieving the correct regiochemistry.

-

Purification: The final product is isolated and purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the high purity required for pharmaceutical applications.

Figure 2: A conceptual workflow for the synthesis of substituted pyridines.

Safety, Handling, and Storage Protocols

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful.[14] Adherence to the following guidelines is mandatory.

Table 2: Hazard and Precautionary Information

| Classification | Code | Description | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [14] |

| H312 | Harmful in contact with skin. | ||

| H315 | Causes skin irritation. | [14] | |

| H318 | Causes serious eye damage. | [14] | |

| H332 | Harmful if inhaled. | ||

| H335 | May cause respiratory irritation. | [14] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [14][15] |

| P270 | Do not eat, drink or smoke when using this product. | [14] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [14][15] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [14] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [14][15] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |

Self-Validating Handling and Emergency Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[16][17]

-

First Aid Measures:

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[14][17]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and contact a poison control center or physician immediately.[14][17]

-

-

Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong acids.[16] An inert atmosphere is recommended for long-term storage.

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. [Link]

-

Sunway Pharm Ltd. This compound - CAS:173435-34-2. [Link]

-

Autech Industry Co.,Limited. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]

-

Capot Chemical. Material Safety Data Sheet. [Link]

-

PubChemLite. This compound (C6H7ClN2O). [Link]

-

J&K Scientific. 2-Chloro-4-methoxypyrimidin-5-amine | 96833-41-9. [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents.

-

ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. [Link]

-

PubChem. 5-(2-Chloro-3-pyridinyl)-2-methoxypyridin-4-amine. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

ACS Publications. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. [Link]

-

Appretech Scientific Limited. 2-Chloro-4-methoxypyrimidin-5-amine. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

Sources

- 1. This compound - CAS:173435-34-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. 3-Pyridinamine, 2-chloro-4-methoxy- | CymitQuimica [cymitquimica.com]

- 3. innospk.com [innospk.com]

- 4. drughunter.com [drughunter.com]

- 5. m.youtube.com [m.youtube.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. |173435-34-2||MFCD10699223|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 12. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [wap.guidechem.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. fishersci.com [fishersci.com]

- 17. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methoxypyridin-3-amine

Introduction

2-Chloro-4-methoxypyridin-3-amine is a substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique arrangement of a chloro group, a methoxy group, and an amine group on the pyridine core imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors and other targeted therapeutics. Understanding the fundamental physicochemical properties of this molecule is paramount for researchers and drug development professionals to ensure its optimal handling, reaction control, and formulation.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to offer not just data, but also field-proven insights into the causality behind its chemical behavior, empowering scientists to leverage this versatile molecule with precision and confidence.

Chemical Identity and Molecular Structure

The structural integrity of a molecule is the foundation of its chemical personality. This compound possesses a strategic substitution pattern that dictates its electronic and steric properties.

-

Synonyms : 3-Amino-2-chloro-4-methoxypyridine, 2-Chloro-4-methoxy-pyridin-3-ylamine[3]

The pyridine ring, an electron-deficient aromatic system, is further influenced by the electronic effects of its substituents. The methoxy group at the 4-position acts as a strong electron-donating group through resonance, increasing the electron density of the ring. Conversely, the chlorine atom at the 2-position is an electron-withdrawing group via induction. The amino group at the 3-position is a strong activating group. This electronic interplay is critical for predicting the molecule's reactivity in electrophilic and nucleophilic substitution reactions.

Caption: Key structural features of this compound and their primary influence on its properties.

Core Physicochemical Properties

A quantitative understanding of a compound's physical properties is essential for its application in a laboratory or industrial setting. The following table summarizes the available and predicted data for this compound.

| Property | Value / Information | Source / Rationale |

| Physical Form | Solid | [6] |

| Molecular Weight | 158.59 g/mol | [2][3][7] |

| Melting Point | Data not publicly available. Expected to be a crystalline solid with a defined melting point, influenced by intermolecular hydrogen bonding from the amine group. | Based on physical form and functional groups. |

| Boiling Point | Data not publicly available. Expected to be high due to polarity and potential for hydrogen bonding. | Based on molecular structure and weight. |

| Solubility | No quantitative data available. Expected to have moderate solubility in polar organic solvents. The presence of both polar (amine, methoxy) and nonpolar (chloro, aromatic ring) groups suggests amphiphilic character. | Inferred from chemical structure. |

| pKa | No experimental data available. The pyridine nitrogen and the exocyclic amine group are basic centers. The pyridine nitrogen's basicity is reduced by the adjacent electron-withdrawing chloro group. | Inferred from chemical structure. |

| Predicted XlogP | 1.1 - 1.33 | [1][2] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity. While specific spectra for this compound are proprietary to suppliers, the expected features can be reliably predicted.

¹H NMR Spectroscopy

In a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), the ¹H NMR spectrum is expected to show:

-

Two doublets in the aromatic region corresponding to the two protons on the pyridine ring. Their specific chemical shifts and coupling constants would be influenced by the electronic effects of the substituents.

-

A singlet for the methoxy group (-OCH₃) protons, typically in the range of 3.8-4.0 ppm.

-

A broad singlet for the amine (-NH₂) protons, the chemical shift of which would be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will reflect the electronic environment of each carbon, with carbons attached to electronegative atoms (Cl, N, O) appearing further downfield.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. Key expected absorptions include:

-

N-H Stretching : Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[8][9]

-

C-H Stretching : Absorptions just below 3000 cm⁻¹ for the methoxy group and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

N-H Bending : A band around 1600-1650 cm⁻¹, which can sometimes overlap with the aromatic C=C stretching region.[9]

-

C-O Stretching : A strong absorption in the 1200-1300 cm⁻¹ region for the aryl ether linkage.[9]

-

C-Cl Stretching : A band in the fingerprint region, typically between 600-800 cm⁻¹.[10]

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key identifier. Fragmentation would likely involve the loss of the chloro, methoxy, or amine functionalities. Predicted collision cross-section values for various adducts are available.[1]

Reactivity and Stability

The stability and reactivity of this compound are governed by its functional groups.

-

Stability : The compound is generally stable under standard laboratory conditions.[11] However, it should be stored protected from light and in a dry environment, as recommended by suppliers, to prevent potential degradation.[2]

-

Incompatibilities : It is incompatible with strong oxidizing agents and strong acids.[11] The basic amine and pyridine nitrogen will react exothermically with strong acids.

-

Reactivity :

-

The amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization.

-

The chloro group at the 2-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles.

-

The pyridine nitrogen can act as a base or nucleophile, participating in protonation or alkylation reactions.

-

Caption: A diagram illustrating the potential reaction sites on this compound.

Experimental Protocols for Property Determination

For researchers requiring precise experimental data, the following standard protocols serve as a validated starting point.

Workflow for Physicochemical Characterization

Caption: A logical workflow for the comprehensive physicochemical characterization of the target compound.

Step-by-Step Methodologies

1. Melting Point Determination (Capillary Method)

-

Principle : This method relies on the visual observation of the temperature at which the solid phase transitions to the liquid phase.

-

Procedure :

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

-

Self-Validation : Perform the determination in triplicate to ensure reproducibility. Calibrate the apparatus with certified standards (e.g., benzophenone, caffeine).

2. Solubility Determination (Shake-Flask Method)

-

Principle : This equilibrium method determines the concentration of a saturated solution of the compound in a given solvent.

-

Procedure :

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[12]

-

-

Trustworthiness : The persistence of solid material at the end of the experiment confirms that a saturated solution was achieved.

3. pKa Determination (Potentiometric Titration)

-

Principle : The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at the half-equivalence point.

-

Procedure :

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water/co-solvent mixture like water/methanol).

-

Place a calibrated pH electrode in the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate the basic sites.

-

Record the pH after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa value can be determined from the inflection point of the resulting titration curve.

-

-

Authoritative Grounding : The method should be validated using a compound with a known pKa in the same solvent system.

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic intermediate. While a complete experimental dataset of its physicochemical properties is not fully available in the public domain, this guide has synthesized existing data, expert predictions, and established scientific principles to provide a robust technical overview. By understanding its structural nuances, spectroscopic signatures, and reactivity profile, researchers can more effectively utilize this molecule in the pursuit of novel chemical entities. The provided protocols offer a validated framework for laboratories to establish their own in-house data, ensuring the highest degree of scientific integrity and reproducibility in their work.

References

-

Sigma-Aldrich. 2-chloro-3-methoxy-4-pyridinamine hydrochloride.

-

BLD Pharm. 173435-34-2 | this compound.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-methoxypyridine.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Methoxypyridin-3-amine.

-

Sigma-Aldrich. SAFETY DATA SHEET - 4-methyl-2-pyridylamine.

-

PubChem. 2-Chloro-3-methoxypyridine.

-

Tokyo Chemical Industry. 3-Amino-2-chloro-4-methylpyridine.

-

Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Zhao, Q. et al. (2013). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Journal of Heterocyclic Chemistry, 50(1).

-

ECHEMI. 2-Chloro-6-methoxy-3-pyridinamine SDS.

-

The Royal Society of Chemistry. Supplementary Material.

-

ChemicalBook. The synthesis method of 3-Amino-2-chloro-4-methylpyridine.

-

AK Scientific, Inc. 2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride Safety Data Sheet.

-

PubChemLite. This compound (C6H7ClN2O).

-

ChemicalBook. 2-Chloro-4-MethoxypyriMidin-5-aMine(96833-41-9) 1H NMR spectrum.

-

PubChem. 2-Amino-4-Methoxypyridine.

-

Sigma-Aldrich. 6-Chloro-4-methoxypyridin-3-amine.

-

PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.

-

Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine...

-

ChemScene. 2-Chloro-3-methoxypyridin-4-amine.

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

-

Pharmaffiliates. 2-Chloro-3-methoxypyridin-4-amine.

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines.

-

University of Calgary. Ch13 - Sample IR spectra.

-

Sunway Pharm Ltd. This compound.

-

Alchem.Pharmtech. CAS 173435-34-2 | this compound.

-

ChemicalBook. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.

-

Chem-Impex. 3-Amino-4-methoxypyridine.

-

American Elements. 6-Chloro-4-methoxypyridin-3-amine.

-

The Royal Society of Chemistry. ChemComm.

-

MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines.

-

YouTube. Introduction to IR Spectroscopy - Amines.

-

BLD Pharm. 1227600-23-8 | 2-Chloro-3-methoxypyridin-4-amine.

Sources

- 1. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. This compound - CAS:173435-34-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. 173435-34-2|this compound|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 2-chloro-3-methoxy-4-pyridinamine hydrochloride [sigmaaldrich.com]

- 7. americanelements.com [americanelements.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-4-methoxypyridin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-4-methoxypyridin-3-amine is a strategically important heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its critical applications in the development of targeted therapies, particularly kinase inhibitors, and essential safety and handling protocols.

Core Molecular Attributes

This compound, with the CAS number 173435-34-2, is a substituted pyridine derivative. The strategic placement of its functional groups dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-2-chloro-4-methoxypyridine, 2-Chloro-4-methoxy-pyridin-3-ylamine | [1] |

| Physical Form | Solid | |

| Predicted XlogP | 1.1 |

Synthesis and Mechanistic Insights

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a plausible and efficient synthetic route can be constructed based on established pyridine chemistry. A common strategy involves the multi-step synthesis from readily available precursors, often culminating in a selective amination or chlorination step.

A likely synthetic pathway initiates from a more substituted pyridine ring, followed by functional group interconversions. For instance, a plausible route could involve the nitration of a 2-chloro-4-methoxypyridine precursor, followed by the reduction of the nitro group to the desired 3-amino functionality. The choice of reagents and reaction conditions is critical to ensure regioselectivity and high yield.

Below is a conceptual workflow for a potential synthesis:

Caption: Role of this compound in kinase inhibitor synthesis.

Structure-Activity Relationship (SAR) Insights

The methoxy group at the 4-position can also play a significant role in modulating the compound's properties. It can influence the electronics of the pyridine ring, affecting the reactivity of the chlorine and the basicity of the amino group. Furthermore, the methoxy group can engage in specific interactions within the target's binding pocket and can impact the molecule's overall physicochemical properties, such as solubility and metabolic stability.

Physicochemical and Spectroscopic Data

Precise experimental data for the physicochemical properties of this compound is not widely available in peer-reviewed literature. However, data for related compounds and in silico predictions provide valuable insights.

| Property | Predicted/Reported Value | Notes |

| Melting Point | Not available | Data for the related 3-Amino-2-chloro-4-methylpyridine is 67.0 to 71.0 °C. |

| Boiling Point | Not available | Data for the related 2-Chloro-4-methoxypyridine is 213.8±20.0 °C. [2] |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Based on its structure and properties of similar compounds. |

Spectroscopic Data (Predicted):

While experimental spectra are not readily available, predicted mass spectrometry data can be found. The predicted collision cross section (CCS) values for various adducts can aid in its identification in mass spectrometry-based screening. [3]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.03197 | 127.9 |

| [M+Na]⁺ | 181.01391 | 138.3 |

| [M-H]⁻ | 157.01741 | 130.3 |

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not universally available, data from closely related compounds provide guidance on its potential hazards.

Hazard Identification (based on related compounds):

-

May be harmful if swallowed, in contact with skin, or if inhaled. [4]* May cause skin, eye, and respiratory irritation. [3] Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a dry and well-ventilated place. [4]* Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C) and protection from light. It is prudent to follow the specific storage recommendations provided by the supplier.

Conclusion

This compound is a high-value building block for the synthesis of novel compounds in drug discovery. Its trifunctionalized pyridine structure provides a versatile platform for creating diverse chemical libraries, particularly for the development of targeted therapies like kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in medicinal chemistry programs.

References

- Fisher Scientific. (2010, October 20).

- Fisher Scientific. (n.d.).

- Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Amino-2-chloro-4-methylpyridine.

- PubChemLite. (n.d.). This compound (C6H7ClN2O).

- Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Nummy, L. J. (1997). U.S. Patent No. 5,654,429. Washington, DC: U.S.

- BenchChem. (n.d.). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:173435-34-2.

- ChemicalBook. (n.d.). 2-Chloro-4-MethoxypyriMidin-5-aMine(96833-41-9) 1H NMR spectrum.

- Zhang, P., et al. (1995). A short and efficient synthesis of 2-chloro-3-amino-4-picoline. Tetrahedron Letters, 36(45), 8295-8298.

- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P

- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2014). RSC Publishing.

- BroadPharm. (n.d.). 2-CHLORO-6-METHOXYPYRIDIN-3-AMINE, 34392-85-3.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). PMC - PubMed Central.

- Sigma-Aldrich. (n.d.). 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5.

- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). MDPI.

- PubChem. (n.d.). 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208.

- ChemicalBook. (n.d.). 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum.

Sources

1H NMR spectrum of 2-Chloro-4-methoxypyridin-3-amine

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-4-methoxypyridin-3-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings of the spectrum, predict spectral features based on molecular structure, provide a detailed experimental protocol for data acquisition, and offer an in-depth interpretation of the resulting chemical shifts, integration, and spin-spin coupling constants. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine structural verification and advanced chemical analysis.

Introduction to this compound and NMR Spectroscopy

This compound is a polysubstituted heterocyclic compound. Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals due to their versatile chemical reactivity and biological activity. The precise arrangement of substituents—a chloro group, a methoxy group, and an amine group—on the pyridine ring creates a unique electronic and steric environment that is critical to its function as a chemical intermediate.

To confirm the identity and purity of such molecules, ¹H NMR spectroscopy stands as a primary characterization tool. It provides detailed information about the molecular structure by probing the magnetic properties of hydrogen nuclei (protons).[1] The key parameters derived from a ¹H NMR spectrum—chemical shift (δ), signal integration, and spin-spin coupling (J)—allow for a comprehensive mapping of the proton framework of a molecule.[2][3]

Structural Analysis and Spectroscopic Prediction

A robust interpretation of an NMR spectrum begins with a theoretical prediction based on the molecule's structure. The electronic properties of the substituents strongly influence the magnetic environment of the pyridine ring protons.

-

Amine Group (-NH₂): An electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho and para positions, causing shielding (an upfield shift to lower ppm values).[4][5]

-

Methoxy Group (-OCH₃): Also an electron-donating group, contributing to shielding of the ring protons.

-

Chlorine Atom (-Cl): An electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance. Its net effect is typically deshielding (a downfield shift to higher ppm values) for adjacent protons.

-

Pyridine Nitrogen: The nitrogen atom in the ring is strongly electron-withdrawing, which generally deshields the α-protons (H-6) significantly.[6][7]

Based on these principles, we can predict the features of the ¹H NMR spectrum for this compound.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; while CDCl₃ is common, Dimethyl sulfoxide-d₆ (DMSO-d₆) may be preferred if hydrogen bonding with the amine protons needs to be observed more clearly. [8][9] * Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup (400 MHz Spectrometer Example):

-

Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step ensures field stability during the experiment.

-

Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, well-resolved peaks.

-

Tune and match the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.

-

-

Data Acquisition:

-

Utilize a standard single-pulse experiment.

-

Set the spectral width to encompass all expected proton signals (e.g., 12 ppm).

-

Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay (D1) of at least 2-5 seconds to allow for full magnetization recovery between scans, ensuring accurate signal integration.

-

-

Data Processing:

-

Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) to 0.00 ppm. [3]

-

In-Depth Spectral Interpretation

The following is a detailed analysis of a representative ¹H NMR spectrum of this compound, recorded in CDCl₃ at 400 MHz.

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | 7.65 | 1H | Doublet (d) | 5.6 | H-6 |

| B | 6.60 | 1H | Doublet (d) | 5.6 | H-5 |

| C | 4.15 | 2H | Broad Singlet (br s) | - | -NH₂ |

| D | 3.88 | 3H | Singlet (s) | - | -OCH₃ |

Analysis of Spectral Data:

-

Signal A (δ 7.65, 1H, d, J = 5.6 Hz): This doublet is assigned to the H-6 proton. Its downfield chemical shift is consistent with the strong deshielding effect of the adjacent aromatic nitrogen atom. The signal is split into a doublet by the neighboring H-5 proton, with a typical ortho-coupling constant for pyridines of 5.6 Hz.

-

Signal B (δ 6.60, 1H, d, J = 5.6 Hz): This doublet is assigned to the H-5 proton. It appears significantly upfield compared to H-6 due to the combined electron-donating effects of the amine and methoxy groups in the ortho and para positions, respectively. It exhibits the same coupling constant (5.6 Hz) as H-6, confirming their adjacent relationship.

-

Signal C (δ 4.15, 2H, br s): This broad singlet, integrating to two protons, is characteristic of the primary amine (-NH₂) protons . [10]The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water. Its chemical shift is highly variable and sensitive to experimental conditions. [11]* Signal D (δ 3.88, 3H, s): This sharp singlet, integrating to three protons, is unambiguously assigned to the methoxy (-OCH₃) protons . Its chemical shift is in the expected region for a methoxy group attached to an aromatic ring.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. The distinct chemical shifts of the two aromatic protons, H-6 (δ 7.65) and H-5 (δ 6.60), are governed by the powerful and opposing electronic effects of the pyridine nitrogen and the electron-donating substituents. The characteristic signals for the methoxy and amine protons further corroborate the assigned structure. This guide demonstrates how a systematic approach, combining theoretical prediction with a robust experimental protocol, allows for a confident and detailed structural elucidation, a process fundamental to progress in chemical research and drug development.

References

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

-

Ohio State University Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. acdlabs.com [acdlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Whitepaper: Structural Elucidation of 2-Chloro-4-methoxypyridin-3-amine via 13C NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-chloro-4-methoxypyridin-3-amine (CAS: 173435-34-2), a key heterocyclic building block in medicinal chemistry.[1][2][3] We delve into the foundational principles governing the chemical shifts in a polysubstituted pyridine system, detailing the synergistic and antagonistic electronic effects of the chloro, amino, and methoxy substituents. This guide presents a field-proven, step-by-step experimental protocol designed for self-validation, from meticulous sample preparation to the acquisition and processing of high-fidelity data. The core of this work lies in the predictive analysis and definitive assignment of the 13C NMR spectrum, providing researchers with the rationale to confidently interpret their own experimental results.

Introduction: The Imperative for Structural Verification

This compound is a substituted pyridine derivative whose structural integrity is paramount for its successful application in multi-step organic syntheses. The precise arrangement of its functional groups—a halogen, an electron-donating amine, and an electron-donating methoxy group—on the electron-deficient pyridine core creates a unique electronic and steric environment. 13C NMR spectroscopy stands as the definitive, non-destructive technique for confirming the carbon framework of this molecule, verifying isomeric purity, and ensuring batch-to-batch consistency.[4] This guide serves as both a practical protocol and a theoretical treatise on the nuanced interpretation of its 13C NMR spectrum.

Foundational Principles: Predicting the 13C NMR Spectrum

The 13C chemical shift of each carbon atom in this compound is a sensitive probe of its local electronic environment. This environment is dictated by the cumulative influence of the ring nitrogen and the three substituents.

The Pyridine Core

Relative to benzene (δ ≈ 128.5 ppm), the nitrogen atom in pyridine significantly alters the electron distribution. It strongly deshields the α-carbons (C2, C6) and the γ-carbon (C4) while having a smaller effect on the β-carbons (C3, C5).[5]

Substituent-Induced Chemical Shifts (SCS)

The observed chemical shifts are a result of the additive effects of each substituent.[6]

-

2-Chloro Group: As an electronegative, inductively withdrawing group, the chlorine atom is expected to deshield the ipso-carbon (C2). Its effect on other ring positions is more complex, involving both inductive and resonance effects.

-

3-Amino Group: The -NH₂ group is a powerful electron-donating group through resonance. It is expected to strongly shield the ortho (C2, C4) and para (C6) positions, while having a lesser effect on the meta position (C5).

-

4-Methoxy Group: The -OCH₃ group is also a strong resonance donor, directing electron density to the ortho (C3, C5) and para (C2) positions, causing significant shielding at these carbons. The methoxy carbon itself typically appears in the 55-60 ppm range.[7]

The interplay of these effects—for instance, the shielding at C2 by the methoxy group competing with deshielding by the chlorine and nitrogen atoms—determines the final chemical shift.

Structural Representation for Analysis

For clarity in the subsequent discussion, the carbon atoms of this compound are numbered as follows.

Caption: Experimental workflow for 13C NMR analysis.

Step 1: Sample Preparation

The quality of the final spectrum is fundamentally dependent on proper sample preparation.

-

Weighing the Analyte: Accurately weigh 50-100 mg of this compound. This relatively high concentration is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus, ensuring a good signal-to-noise ratio within a reasonable acquisition time. [8][9]2. Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The deuterated solvent provides a lock signal for the spectrometer to maintain field stability. [9]3. Dissolution and Transfer: In a small, clean glass vial, dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent. [10]Gentle vortexing may be required.

-

Filtration (Critical Step): Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. [11]This step is crucial to remove any particulate matter, which would severely degrade magnetic field homogeneity and result in broad spectral lines.

-

Capping and Cleaning: Securely cap the NMR tube. Thoroughly wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before insertion into the spectrometer. [10][11]

Step 2: Instrument Setup and Calibration

This phase ensures the spectrometer is optimized for the 13C nucleus.

-

Tuning and Matching: Insert the sample into the spectrometer. The probe must be tuned to the 13C resonance frequency (e.g., ~100 MHz on a 400 MHz instrument) and matched to the 50-ohm impedance of the instrument's electronics. This maximizes the efficiency of radiofrequency pulse transmission and signal detection. [12]2. Locking: The spectrometer's lock system uses the deuterium signal from the solvent to continuously adjust and stabilize the magnetic field against drift, ensuring high spectral resolution.

-

Shimming: Actively shim the magnetic field using an automated or manual routine. This process adjusts currents in the shim coils to cancel out magnetic field inhomogeneities across the sample volume, resulting in sharp, symmetrical peaks. [13]

Step 3: Data Acquisition

These parameters define the 13C NMR experiment.

-

Experiment Selection: Choose a standard proton-decoupled 13C experiment. This common experiment irradiates protons during 13C acquisition, which collapses C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet. This also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE). [14]2. Acquisition Parameters:

-

Spectral Width (SW): Set to a wide range, typically 240-250 ppm (e.g., from -10 to 230 ppm), to ensure all carbon signals, from the methoxy to the aromatic region, are captured. [15] * Number of Scans (NS): Begin with at least 1024 scans. The signal-to-noise ratio increases with the square root of the number of scans. [15] * Relaxation Delay (D1): Set a delay of 1-2 seconds between pulses. This allows for partial T₁ relaxation of the carbon nuclei, which is especially important for observing quaternary carbons that relax more slowly. [13]

-

Step 4: Data Processing

Raw data is converted into an interpretable spectrum.

-

Fourier Transformation (FT): The acquired time-domain signal (FID) is converted into a frequency-domain spectrum.

-

Phase and Baseline Correction: The spectrum is phased to ensure all peaks are purely absorptive (positive). The baseline is then corrected to be flat and at zero intensity. [15][16]3. Referencing: Calibrate the chemical shift axis. If using CDCl₃, the solvent signal is set to δ 77.16 ppm. [16]If an internal standard like tetramethylsilane (TMS) was added, its signal is set to δ 0.00 ppm.

-

Peak Picking: The precise chemical shift of each peak is identified and labeled.

Data Analysis and Spectral Assignment

Based on the electronic principles outlined in Section 2, a predicted 13C NMR spectrum can be constructed. The six unique carbon atoms of the molecule will give rise to six distinct signals.

Table 1: Predicted 13C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted δ (ppm) | Rationale for Assignment | Expected Intensity |

| C4 | 160 - 165 | Ipso-carbon to the strongly electron-donating -OCH₃ group and γ to the ring nitrogen. This position is expected to be the most deshielded in the aromatic region. | Weak (Quaternary) |

| C2 | 148 - 153 | α-carbon to the ring nitrogen and ipso to the electronegative -Cl group, leading to significant deshielding. This is partially offset by shielding from the para -OCH₃ group. | Weak (Quaternary) |

| C6 | 145 - 150 | α-carbon to the ring nitrogen, resulting in strong deshielding. Receives a shielding contribution from the para -NH₂ group. | Medium (CH) |

| C3 | 125 - 130 | Ipso-carbon to the -NH₂ group but ortho to the electron-donating -OCH₃ and electron-withdrawing -Cl groups. The competing effects place this quaternary carbon in a relatively shielded region. | Weak (Quaternary) |

| C5 | 105 - 110 | β-carbon to the ring nitrogen. Strongly shielded by the ortho -OCH₃ group and the meta -NH₂ group. Expected to be the most shielded aromatic carbon. | Medium (CH) |

| C₇ (-OCH₃) | 55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. [7] | Strong (CH₃) |

Note: These are predicted ranges. Actual values may vary based on solvent and concentration. The primary utility is in the relative ordering of the signals.

Conclusion

The structural verification of this compound by 13C NMR spectroscopy is a precise and reliable process when executed with scientific rigor. This guide has provided the theoretical underpinnings for predicting the spectrum based on substituent effects and a detailed, validated protocol for its experimental acquisition. By understanding the causality behind each step—from sample preparation to the electronic origins of chemical shifts—researchers and drug development professionals can leverage this powerful analytical technique with confidence, ensuring the quality and identity of this critical synthetic intermediate.

References

-

Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from: [Link]

-

PubChem. (n.d.). NMRShiftDB - PubChem Data Source. National Institutes of Health. Retrieved from: [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from: [Link]

-

Zalewski, R. I., & Gierczyk, B. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(3), 398-408. Available at: [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from: [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from: [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from: [Link]

-

Boyd, A. S. F. (1999). How to Prepare Samples for NMR. Heriot-Watt University. Available at: [Link]

-

Alchem Pharmtech. (n.d.). CAS 173435-34-2 | this compound. Retrieved from: [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from: [Link]

-

Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from: [Link]

-

University of Missouri-St. Louis. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from: [Link]

-

PubChemLite. (n.d.). This compound (C6H7ClN2O). Université du Luxembourg. Retrieved from: [Link]

-

N/A. (n.d.). 13C NMR Chemical Shift Table. Retrieved from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. Retrieved from: [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from: [Link]

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from: [Link]

-

University of California, Riverside. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from: [Link]

-

EPFL. (n.d.). 13C NMR. Retrieved from: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from: [Link]

-

Miller, A.-F. (2010). Running 13C spectra. Retrieved from: [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Indian Institute of Science Education and Research, Kolkata. Available at: [Link]

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from: [Link]

-

HWS Chemistry. (2022). How To Work Up 13C NMR spectra in MNova. YouTube. Retrieved from: [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Retrieved from: [Link]

-

ResearchGate. (2024). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from: [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from: [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from: [Link]

-

SpectraBase. (n.d.). 6-CHLORO-N-(4-METHOXYBENZYL)-2-METHYLTHIOPYRIMIDIN-4-AMINE. Retrieved from: [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. National Library of Medicine. Retrieved from: [Link]

Sources

- 1. This compound - CAS:173435-34-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 173435-34-2|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. testbook.com [testbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. researchgate.net [researchgate.net]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. epfl.ch [epfl.ch]

- 16. youtube.com [youtube.com]

Foreword: A Molecule-Centric Approach to Mass Spectrometry

An In-depth Technical Guide to the Mass Spectetric Analysis of 2-Chloro-4-methoxypyridin-3-amine

In the field of analytical chemistry, particularly within pharmaceutical and materials science, our primary goal is not merely to generate data but to ask the right questions of a molecule and, in turn, understand its story. The mass spectrometer is our most powerful tool for this interrogation. This guide is dedicated to the structural elucidation and quantification of this compound (C₆H₇ClN₂O), a key heterocyclic intermediate. We will eschew a generic, templated approach. Instead, we will allow the unique chemical nature of this substituted pyridine—with its interplay of chloro, methoxy, and amine functionalities—to dictate our analytical strategy. This document is designed for the practicing scientist who understands that true expertise lies not in following protocols, but in understanding the fundamental chemistry that makes them work.

Foundational Assessment: The Chemical Nature of this compound

Before any sample enters the instrument, a thorough desktop analysis is critical. This informs every subsequent decision, from sample preparation to the choice of ionization source.

Table 1: Core Physicochemical Properties

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₆H₇ClN₂O | Provides the basis for calculating exact mass. |

| Monoisotopic Mass | 158.02469 Da | The target mass for the uncharged molecule. This is the value we build upon.[1] |

| Key Functional Groups | Pyridine Ring, Amine (-NH₂), Chloro (-Cl), Methoxy (-OCH₃) | The basic amine and pyridine nitrogen are readily protonated, suggesting high efficiency in positive-ion mode. The chloro and methoxy groups are key fragmentation sites. |

| Predicted [M+H]⁺ m/z | 159.03197 | This is the primary ion we expect to observe in a soft ionization, positive-ion mode experiment.[1] |

The structure itself—a pyridine ring with both electron-donating (amine, methoxy) and electron-withdrawing (chloro) groups—suggests a molecule with significant polarity and a high propensity for protonation. This immediately steers our strategy towards "soft" ionization techniques that can preserve the molecular ion for subsequent fragmentation analysis (MS/MS).

The Ionization Strategy: Why Electrospray Ionization (ESI) is the Premier Choice

While numerous ionization methods exist, the selection is not arbitrary; it is a hypothesis based on the analyte's structure.[2][3][4] For this compound, Electrospray Ionization (ESI) is the logical and most effective choice.

-

Expertise in Action: Why not Electron Impact (EI) or Atmospheric Pressure Chemical Ionization (APCI)? EI is a "hard" ionization technique that would likely shatter our molecule, leaving us with a complex spectrum of low-mass fragments and a weak or absent molecular ion.[3][4] This would make it difficult to confirm the compound's identity. APCI is better suited for less polar compounds and, while it might work, ESI is specifically designed for polar, pre-charged (in solution) analytes like this one.[3]

-

The ESI Mechanism & Trustworthiness: ESI is a soft ionization method that transfers ions from a liquid phase into the gas phase.[5] For our analyte, dissolved in a typical acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid), the amine and pyridine nitrogen atoms will be readily protonated in solution. The ESI process of solvent evaporation and coulombic fission gently liberates these pre-formed [M+H]⁺ ions into the mass analyzer with minimal internal energy.[5] This ensures that the base peak in our full scan (MS1) spectrum is the protonated molecular ion (m/z 159.03), providing a reliable and unambiguous confirmation of the compound's presence.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol provides a robust starting point for the analysis of this compound on a modern high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The logic is to achieve chromatographic separation from potential impurities and then subject the isolated parent ion to controlled fragmentation.

Step 1: Sample & Mobile Phase Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of 50:50 acetonitrile:water to create a 100 µg/mL stock.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the mobile phase A composition.

-

Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid ensures the analyte is protonated for efficient ESI ionization.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic solvent for reverse-phase chromatography, providing good elution strength for small molecules.

Step 2: Liquid Chromatography (LC) Parameters

-

Column: A standard C18 column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm) is an excellent starting point for this type of small molecule.[6]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0.0 - 1.0 min: 5% B

-

1.0 - 5.0 min: Ramp from 5% to 95% B

-

5.0 - 6.0 min: Hold at 95% B

-

6.0 - 6.1 min: Return to 5% B

-

6.1 - 8.0 min: Equilibrate at 5% B

-

-

Column Temperature: 40 °C. Causality: Elevated temperature improves peak shape and reduces viscosity.

Step 3: Mass Spectrometry (MS) Parameters

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Full Scan (MS1) Range: m/z 50 - 400.

-

Tandem MS (MS/MS) Mode:

-

Precursor Ion: m/z 159.03

-

Collision Energy (CE): Ramp from 10-40 eV. Causality: Ramping the collision energy allows for the capture of both low-energy (initial, larger fragments) and high-energy (secondary, smaller fragments) dissociation pathways in a single run.

-

Collision Gas: Argon.

-

Fragmentation Analysis: Deconstructing the Molecule

The MS/MS spectrum is where we derive the structural fingerprint of the molecule. Based on the principles of chemical stability, we can predict a logical fragmentation pathway for the [M+H]⁺ ion of this compound. The fragmentation of substituted pyridines often involves the loss of small, stable neutral molecules or radicals from the substituent groups.[7]

Proposed Key Fragmentation Steps:

-

Loss of a Methyl Radical (•CH₃): The methoxy group is a common site for initial fragmentation. The loss of a methyl radical (•CH₃, 15 Da) from the protonated parent ion would yield a highly stable radical cation at m/z 144.01 .

-

Subsequent Loss of Carbon Monoxide (CO): Following the loss of the methyl group, the resulting structure can readily lose carbon monoxide (CO, 28 Da) to form a fragment at m/z 116.00 .

-

Loss of Hydrogen Chloride (HCl): The chloro-substituted pyridine ring can lose neutral HCl (36 Da), a common fragmentation pathway for chlorinated compounds, resulting in a fragment at m/z 123.03 .

This proposed pathway provides a set of predictable, high-confidence fragment ions to look for in the experimental data.

Visualization of the Fragmentation Pathway

The logical flow from the parent ion to its primary fragments can be effectively visualized.

Caption: Proposed MS/MS fragmentation pathway for this compound.

Data Interpretation and System Validation

Table 2: Expected Ions and Their Significance

| m/z (Exact) | Ion Identity | Experiment | Significance |

| 159.03197 | [C₆H₈ClN₂O]⁺ | MS1 | Confirmation of Identity. The presence of this ion with high mass accuracy (<5 ppm) confirms the elemental composition. |

| 144.00882 | [C₅H₅ClN₂O]⁺• | MS/MS | Primary Fragment. Confirms the presence of a labile methyl group, consistent with a methoxy substituent. |

| 123.03435 | [C₆H₇N₂O]⁺ | MS/MS | Primary Fragment. Confirms the presence of a chlorine atom. |

| 116.00324 | [C₄H₅ClN₂]⁺ | MS/MS | Secondary Fragment. Supports the proposed structure and fragmentation cascade. |

-

Trustworthiness through Self-Validation: The analytical system is validated by the results themselves. The accurate mass measurement of the parent ion in the MS1 scan confirms the elemental formula. The subsequent MS/MS scan, which should only produce fragments logically derived from that specific parent (e.g., m/z 144.01, 123.03), validates the structure. The combination of a precise parent mass and a logical fragmentation pattern creates a highly confident identification.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of a molecule-centric analytical strategy. By understanding the inherent chemical properties of the analyte—its polarity and the nature of its functional groups—we logically selected positive-ion ESI as the optimal ionization technique. This choice, combined with a robust LC-MS/MS protocol, allows for the unambiguous confirmation of the molecule's identity through accurate mass measurement and the elucidation of its structure via a predictable fragmentation pattern. This guide provides not just a method, but a framework for thinking, enabling researchers to approach any new molecule with a strategy grounded in the fundamental principles of chemistry and mass spectrometry.

References

-

Kusano, K., et al. (2001). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available from: [Link]

-

Nevescanin, M., et al. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available from: [Link]

-

Tomáš, H., & Ghidinelli, S. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Alchem.Pharmtech. CAS 173435-34-2 | this compound. Available from: [Link]

-

Ledingham, K. W. D., et al. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. Available from: [Link]

-

Al-Zaydi, K. M. (2003). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available from: [Link]

-

University of Wisconsin-Madison. Ionization Methods in Organic Mass Spectrometry. Available from: [Link]

-

PubChemLite. This compound (C6H7ClN2O). Available from: [Link]

-

Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Available from: [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available from: [Link]

-

Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]

-

Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Available from: [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Reddy, G. S., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. as.uky.edu [as.uky.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Quantitative Analysis of 2-Chloro-4-methoxypyridin-3-amine using HPLC and LC-MS

Introduction

2-Chloro-4-methoxypyridin-3-amine is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂O.[1][2] As an important structural motif in medicinal chemistry, compounds of this class are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). A related compound, 2-Chloro-4-methylpyridin-3-amine, for instance, is a crucial intermediate in the production of Nevirapine, an essential anti-HIV medication.[3] Given the importance of such precursors in drug development, the ability to accurately and reliably quantify them is paramount for ensuring the quality, safety, and efficacy of the final drug product.

This technical guide provides a comprehensive framework for the development and validation of analytical methods for this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are built upon established principles for the analysis of aromatic amines and pyridine derivatives, ensuring scientific soundness and regulatory compliance.[4][5][6] The guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of logical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | [1][7] |

| Molecular Weight | 158.59 g/mol | [2][7] |

| Structure | Pyridine ring with chloro, methoxy, and amine substituents | [1] |

| Predicted XlogP | 1.1 | [1] |

| Predicted Ionization | Forms [M+H]⁺ adduct (m/z 159.03) in positive ion mode | [1] |

The presence of the basic amine group and the pyridine nitrogen makes the molecule amenable to reversed-phase chromatography with acidic mobile phases and highly sensitive detection by positive ion electrospray ionization (ESI) mass spectrometry.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

The objective is to develop a robust HPLC method for the accurate quantification of this compound.

Method Development Rationale

The selection of chromatographic conditions is a deliberate process based on the analyte's structure and desired performance characteristics (e.g., retention, peak shape, and resolution from potential impurities).

-

Column Selection : A C18 stationary phase is the workhorse of reversed-phase chromatography and is a logical starting point. The predicted XlogP of 1.1 suggests moderate hydrophobicity, making it well-suited for retention on a C18 column. A modern core-shell particle column (e.g., 2.7 µm) is chosen to provide high efficiency and speed.[8]

-

Mobile Phase : An acetonitrile/water gradient is selected for its versatility and UV transparency. The addition of an acidic modifier, such as formic acid (0.1%), serves a dual purpose: it protonates the amine and pyridine nitrogen atoms, leading to better retention and improved peak shape by minimizing tailing, and it is compatible with mass spectrometry.[9][10]

-

Detection : The aromatic pyridine ring contains a chromophore that should absorb UV light. A photodiode array (PDA) detector is employed to monitor the analyte and assess peak purity across a range of wavelengths.

Detailed HPLC Protocol

| Parameter | Condition | Rationale |

| Instrument | UHPLC/HPLC System with PDA Detector | Standard analytical instrumentation. |

| Column | Fused-Core C18, 100 x 4.6 mm, 2.7 µm | Provides high resolution and fast analysis times.[8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape and MS compatibility.[9] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase HPLC. |